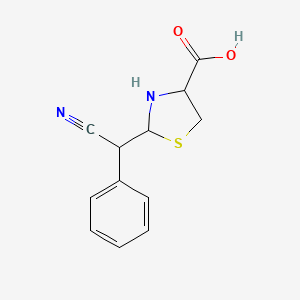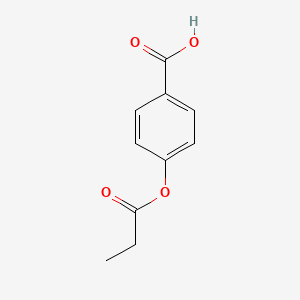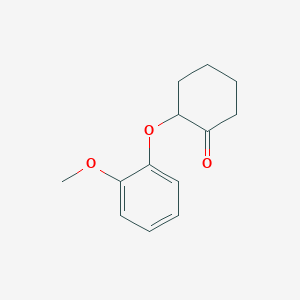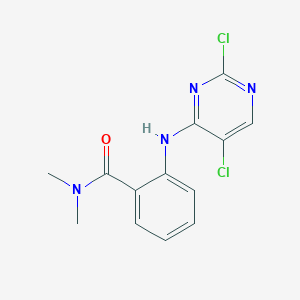
2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichloropyrimidine moiety attached to an amino group, which is further linked to a dimethylbenzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the dichloropyrimidine core, which can be achieved through the Vilsmeier-Haack reaction. This reaction efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The dichloropyrimidine is then reacted with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The dichloropyrimidine moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of certain protozoan parasites by interfering with their metabolic pathways .
類似化合物との比較
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substitutions on the amino group and phenyl ring.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring system and exhibit different biological activities.
Uniqueness
2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloropyrimidine moiety and dimethylbenzamide structure contribute to its versatility and potential for various applications.
特性
分子式 |
C13H12Cl2N4O |
|---|---|
分子量 |
311.16 g/mol |
IUPAC名 |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H12Cl2N4O/c1-19(2)12(20)8-5-3-4-6-10(8)17-11-9(14)7-16-13(15)18-11/h3-7H,1-2H3,(H,16,17,18) |
InChIキー |
WYLQRQLTQUDQNR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


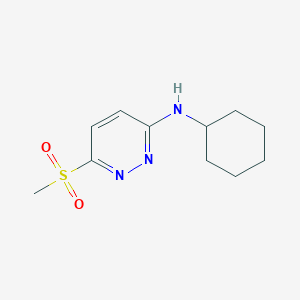
![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)
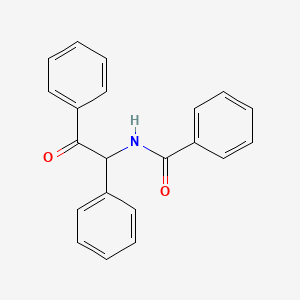
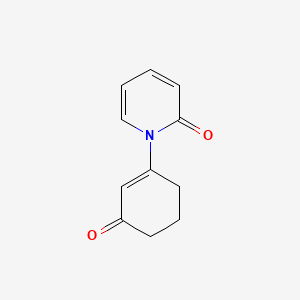
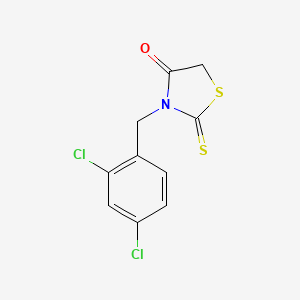
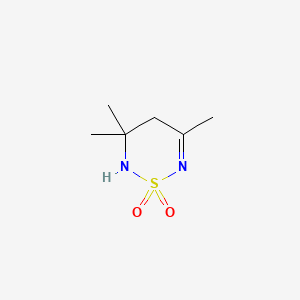
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)
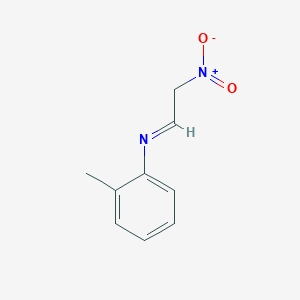


![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
